5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide is an organic compound that features a benzamide core substituted with bromine, chlorine, and a hydroxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 5 and 2 positions, respectively.
Cyclohexylation: The intermediate product is then reacted with 3-hydroxycyclohexylamine under suitable conditions to form the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.
Oxidation Products: Oxidation of the hydroxy group yields a ketone derivative.
Reduction Products: Reduction of the hydroxy group results in a cyclohexyl derivative.
Scientific Research Applications
5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-cyclohexylbenzamide: Similar structure but lacks the hydroxy group.
5-bromo-2-chloro-3-nitropyridine: Contains a nitro group instead of the hydroxycyclohexyl group.
5′-Bromo-3′-chloro-2′-hydroxychalcone: Features a chalcone core with similar substituents.
Uniqueness
5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO2/c14-8-4-5-12(15)11(6-8)13(18)16-9-2-1-3-10(17)7-9/h4-6,9-10,17H,1-3,7H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMASEMVLZMWPKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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